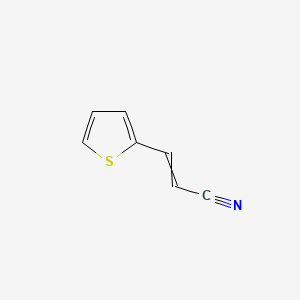

2-Thiopheneacrylonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5NS |

|---|---|

Molecular Weight |

135.19 g/mol |

IUPAC Name |

3-thiophen-2-ylprop-2-enenitrile |

InChI |

InChI=1S/C7H5NS/c8-5-1-3-7-4-2-6-9-7/h1-4,6H |

InChI Key |

CONLQGNBFRQUBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C=CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Thiopheneacrylonitrile and Its Advanced Derivatives

Direct Synthesis Approaches for 2-Thiopheneacrylonitrile Precursors

The primary precursor for many synthetic routes to this compound is 2-thiopheneacetonitrile (B147512). Its synthesis is pivotal and is typically achieved through various cyanation reactions.

Cyanation reactions introduce the essential nitrile group onto the thiophene (B33073) scaffold. This transformation can be realized through classical nucleophilic substitution or more modern palladium-catalyzed methods.

Nucleophilic substitution remains a fundamental and widely used method for synthesizing 2-thiopheneacetonitrile. This strategy typically involves the reaction of a 2-halomethylthiophene, most commonly 2-chloromethylthiophene, with an alkali metal cyanide. google.com

A described method involves a two-step process starting from thiophene. google.com In the first step, 2-chloromethylthiophene is prepared by reacting thiophene with paraformaldehyde and concentrated hydrochloric acid at a low temperature. google.com The subsequent step involves the reaction of the crude 2-chloromethylthiophene with sodium cyanide in a mixed solvent system of water and acetone (B3395972) under heated conditions (60-65°C) to yield the target product, 2-thiopheneacetonitrile. google.com To improve the yield of the initial chloromethylation step, phosphorus trichloride (B1173362) can be added to increase the concentration of the acid. google.com Optimization of such reactions requires careful control of variables like solvent polarity and temperature.

| Step | Reactants | Reagents/Solvents | Conditions | Product |

|---|---|---|---|---|

| 1. Chloromethylation | Thiophene, Paraformaldehyde | Concentrated Hydrochloric Acid, Phosphorus Trichloride | 0-5°C | 2-Chloromethylthiophene |

| 2. Cyanation | 2-Chloromethylthiophene | Sodium Cyanide, Water, Acetone | Heating (60-65°C) for 3 hours | 2-Thiopheneacetonitrile |

A more contemporary approach for the synthesis of 2-thiopheneacetonitrile involves a palladium-catalyzed decarboxylative coupling. This method avoids the use of highly toxic cyanides like sodium cyanide in the final step by using a cyano-acetate salt. A patented method describes the reaction of 2-bromothiophene (B119243) with potassium 2-cyanoacetate in the presence of a palladium catalyst and an organic phosphine (B1218219) ligand. google.com

The reaction is carried out in an organic solvent such as N-methylpyrrolidone (NMP) under a nitrogen atmosphere. Specifically, the process uses tris(dibenzylideneacetone)dipalladium as the catalyst and tri-tert-butylphosphine (B79228) as the ligand. The mixture is heated in an oil bath at 160°C for 12 hours, resulting in a 56% yield of 2-thiopheneacetonitrile after purification by column chromatography. google.com This method is presented as having milder reaction conditions and being more environmentally friendly by avoiding the use of certain toxic substances. google.com

| Reactant A | Reactant B | Catalyst | Ligand | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| 2-Bromothiophene | Potassium 2-cyanoacetate | Tris(dibenzylideneacetone)dipalladium | Tri-tert-butylphosphine | N-methylpyrrolidone | 160°C, 12 hours | 56% |

Synthesis of 2-Thiopheneacetonitrile via Cyanation Reactions

Formation of this compound via Condensation Reactions

The final step in forming the α,β-unsaturated system of this compound is typically a condensation reaction. The Knoevenagel condensation is a classic and highly effective method for this carbon-carbon bond formation. orientjchem.orgnumberanalytics.com

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. orientjchem.orgwikipedia.org In the context of this compound synthesis, the reaction occurs between 2-thiophenecarboxaldehyde (an aromatic aldehyde) and an active methylene compound such as malononitrile (B47326) or 2-thiopheneacetonitrile. wikipedia.orgresearchgate.net The product is an α,β-unsaturated compound, which in this case is this compound or a derivative thereof. orientjchem.orgwikipedia.org

The Knoevenagel condensation is typically catalyzed by a weak base. wikipedia.org Organic bases such as piperidine (B6355638) or pyridine (B92270) are commonly used and serve as efficient catalysts for this transformation. orientjchem.orgmdpi.com Piperidine, in particular, is widely employed due to its high catalytic activity in promoting the reaction between aldehydes and active methylene compounds. wikipedia.orgmdpi.com The catalyst facilitates the deprotonation of the active methylene compound to form an enolate ion, which then acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. numberanalytics.com The resulting intermediate subsequently undergoes elimination of a water molecule to yield the final unsaturated product. orientjchem.orgwikipedia.org While piperidine is effective, research has also explored other catalytic systems, including various amines, ionic liquids, and heterogeneous catalysts to improve yields, simplify purification, and enhance the green credentials of the synthesis. orientjchem.orgresearchgate.net

| Component Role | Example Compound | Reference |

|---|---|---|

| Aromatic Aldehyde | 2-Thiophenecarboxaldehyde | wikipedia.orgresearchgate.net |

| Active Methylene Compound | Malononitrile | mdpi.combeilstein-journals.org |

| Base Catalyst | Piperidine | wikipedia.orgmdpi.com |

| Solvent | Ethanol | wikipedia.org |

Knoevenagel Condensation with Aromatic Aldehydes

Influence of Substrate Structure on Reaction Outcomes and Stereoselectivity

The synthesis of this compound derivatives, particularly those with aryl substitutions, is significantly influenced by the structure of the starting materials. The Knoevenagel condensation is a primary method for creating the C=C double bond in these molecules, typically by reacting an aldehyde with an active methylene compound like 2-thiopheneacetonitrile. mdpi.com The structure of the aryl aldehyde substrate plays a crucial role in the reaction's success and the stereochemical outcome.

Base-catalyzed Knoevenagel condensations involving aryl aldehydes and arylacetonitriles generally favor the formation of the Z-isomer. nih.gov This stereoselectivity is a key consideration in the synthesis of biologically active or electronically functional molecules. However, while the Z-isomer is often the kinetic product, it has been noted that E/Z configuration can be difficult to determine definitively by NMR spectroscopy alone in some resulting 2-(thien-2-yl)acrylonitriles. mdpi.com

The reaction yield and physical state of the product are also highly dependent on the substituents of the aryl aldehyde. For instance, in the synthesis of 3-aryl-2-(2-thienyl)acrylonitriles, different substituents on the aldehyde's phenyl ring lead to products with varying yields (30-46%) and physical forms, ranging from crystalline solids to oils or gums. mdpi.com This variability underscores the electronic and steric influence of the aldehyde substrate on the condensation reaction and subsequent crystallization of the product.

Table 1: Influence of Aryl Aldehyde Substituent on Product Formation

| Aryl Aldehyde Substituent | Resulting Product | Reported Yield | Physical State | Reference |

|---|---|---|---|---|

| 4-Hydroxy | 3-(4-hydroxyphenyl)-2-(thiophen-2-yl)acrylonitrile | 30-46% | Yellow Solid | mdpi.com |

| 4-Methoxy | 3-(4-methoxyphenyl)-2-(thiophen-2-yl)acrylonitrile | 30-46% | Yellow Solid | mdpi.com |

| 4-Chloro | 3-(4-chlorophenyl)-2-(thiophen-2-yl)acrylonitrile | 30-46% | Yellow Solid | mdpi.com |

| Unsubstituted | 3-phenyl-2-(thiophen-2-yl)acrylonitrile | 30-46% | Yellow/Brown Oil or Gum | mdpi.com |

Related Acrylonitrile (B1666552) Synthesis Methods

The most direct and widely used method for synthesizing aryl-substituted 2-thiopheneacrylonitriles is the Knoevenagel condensation. mdpi.com This reaction involves the base-catalyzed condensation of 2-thiopheneacetonitrile with a suitable aryl aldehyde. mdpi.com Catalysts such as piperidine are effective in promoting this reaction, typically in a solvent like hot ethanol. mdpi.com

Beyond the final condensation step, various methods exist to prepare the key precursor, 2-thiopheneacetonitrile. One common laboratory and industrial approach is a two-step process starting from thiophene. First, thiophene undergoes a chloromethylation reaction with paraformaldehyde and concentrated hydrochloric acid to yield 2-chloromethylthiophene. google.com This intermediate is then reacted with sodium cyanide in a mixed solvent system, such as water and acetone, to produce 2-thiopheneacetonitrile. google.com

An alternative, more modern approach involves palladium-catalyzed cross-coupling reactions. For example, 2-thiopheneacetonitrile can be prepared via the decarboxylative coupling of 2-bromothiophene with a cyanoacetate (B8463686) salt, utilizing a palladium catalyst and an organic phosphine ligand. google.com

Furthermore, the Gewald aminothiophene synthesis provides an example of a related reaction where an acrylonitrile derivative is a key intermediate. The first step of the Gewald reaction is a Knoevenagel condensation between an activated nitrile and a ketone or aldehyde to form an α,β-unsaturated nitrile (an acrylonitrile derivative). derpharmachemica.com This intermediate subsequently undergoes cyclization with elemental sulfur to form a substituted aminothiophene. derpharmachemica.com

Derivatization Strategies for this compound

A primary strategy for creating diverse libraries of this compound derivatives is the functionalization of the aryl group. This is typically achieved by using variously substituted aryl aldehydes in a Knoevenagel condensation with 2-thiopheneacetonitrile. mdpi.com This approach allows for the introduction of a wide range of functional groups onto the phenyl ring of the resulting 3-aryl-2-(2-thienyl)acrylonitrile.

Research has demonstrated the synthesis of derivatives bearing electron-donating groups (e.g., hydroxy, methoxy) and electron-withdrawing groups (e.g., chloro, nitro) on the aryl moiety. mdpi.com These modifications are crucial for tuning the electronic properties, solubility, and biological activity of the compounds. For example, a series of 14 derivatives were prepared with different substituents at various positions of the phenyl ring to investigate their potential as kinase inhibitors. mdpi.com Similarly, reacting benzo[b]thiophene-carbaldehyde with substituted phenylacetonitriles (such as 3,4,5-trimethoxyphenylacetonitrile) introduces functionalized aryl rings into the final structure. nih.gov

Table 2: Examples of Functionalized 3-Aryl-2-(2-thienyl)acrylonitriles

| Substituent on Aryl Ring | Chemical Name of Product | Reference |

|---|---|---|

| 4-hydroxy | 3-(4-hydroxyphenyl)-2-(thiophen-2-yl)acrylonitrile | mdpi.com |

| 3,4-dimethoxy | 3-(3,4-dimethoxyphenyl)-2-(thiophen-2-yl)acrylonitrile | mdpi.com |

| 4-chloro | 3-(4-chlorophenyl)-2-(thiophen-2-yl)acrylonitrile | mdpi.com |

| 4-nitro | 3-(4-nitrophenyl)-2-(thiophen-2-yl)acrylonitrile | mdpi.com |

| 3,4,5-trimethoxy | (Z)-3-(benzo[b]thiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | nih.gov |

Incorporating large, electronically active substituents like carbazole (B46965) into the this compound framework is a key strategy for developing advanced materials. Carbazole is a well-known hole-transporting moiety, making it highly valuable in organic electronics. researchgate.net

A successful approach to integrating these units involves the synthesis of copolymers. For example, light-emitting copolymers have been prepared that alternate between 2,7-carbazole units and thiopheneacetonitrile-vinylene units. researchgate.net One such polymer, poly((E,E)-2,7-(9,9-dihexylcarbazole)-alt-1,2-bis(2-(2-cyano-2-(thiophen-2-yl)vinyl)thiophen-5-yl)ethene) (PFTCNVT), demonstrates how the thiopheneacrylonitrile derivative can be incorporated into a larger conjugated system with carbazole to create materials with specific photophysical properties, in this case, for red-orange light emission in LEDs. researchgate.net

The synthesis of such complex structures relies on powerful cross-coupling reactions, such as Suzuki or Yamamoto couplings, to link the different monomer units together. researchgate.net While direct, one-step syntheses of a molecule containing a carbazole group directly attached to a thiopheneacrylonitrile core are less commonly detailed, the building blocks can be prepared using established methods for carbazole synthesis, such as palladium-catalyzed C-N bond formation or annulation strategies, followed by condensation to form the acrylonitrile portion. nih.govnih.gov

Strategic modifications of the this compound scaffold are essential for its application in materials science, including organic electronics and photonics. These modifications aim to tune the molecule's electronic band gap, charge transport capabilities, and optical properties.

One key strategy is to create donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures. In these designs, the electron-rich thiophene ring acts as a donor, while the electron-withdrawing acrylonitrile group serves as an acceptor. Extending the conjugation of this system, for example by substituting it onto a pyridine core, has been shown to enhance linear optical, electronic, and thermal properties, and to significantly improve nonlinear absorption, a phenomenon useful in photonics. researchgate.net

This principle is also applied in the development of active electrode materials for electrochemical supercapacitors. Polymers such as poly-(E)-α-[(2-thienyl)methylene]-2-thiopheneacetonitrile have been synthesized and evaluated for this purpose. acs.org The electrochemical properties and stability of these polymers are highly dependent on their specific electronic configuration, which is determined by the precise arrangement of the thiophene and acrylonitrile units. acs.org

Furthermore, the Knoevenagel condensation used to form the thiopheneacrylonitrile double bond is itself a strategic tool in materials design. It can be used to introduce vinylene bridges between different heterocyclic units, such as diketopyrrolopyrrole (DPP) and aryl groups, to enhance π-delocalization and create high-performance materials for applications like organic thin-film transistors. researchgate.net

Reactivity and Mechanistic Investigations of 2 Thiopheneacrylonitrile

Polymerization Pathways of 2-Thiopheneacrylonitrile and Related Monomers

This compound serves as a versatile monomer for the synthesis of a range of polymeric structures, from linear conjugated polymers to more complex two-dimensional architectures. Its polymerization can be initiated through various methods, including electrochemical and chemical redox processes, and it can be copolymerized with other monomers to tailor the properties of the resulting materials.

Electropolymerization is a powerful technique for the synthesis of conductive polymer films directly onto an electrode surface. For thiophene (B33073) and its derivatives, this process typically involves the anodic oxidation of the monomer to form radical cations, which then couple to form dimers, oligomers, and ultimately, a polymer film. The polymerization of thiophene generally occurs at potentials between 1.6 and 1.8 V. winona.edu The properties of the resulting polythiophene films, such as conductivity and morphology, are highly dependent on the reaction conditions, including the solvent, electrolyte, and the applied potential. acs.org For instance, the use of boron trifluoride diethyl etherate (BFEE) as an additive in the electrolyte has been shown to lower the necessary polymerization potential and improve the mechanical and electrical properties of the resulting films. acs.orgiaea.org

While specific studies on the electropolymerization of this compound are not extensively detailed in the reviewed literature, the general mechanism for thiophene derivatives provides a strong basis for understanding its behavior. The electron-withdrawing nature of the acrylonitrile (B1666552) group is expected to influence the oxidation potential of the monomer and the properties of the resulting polymer. The polymerization would likely proceed through the coupling of radical cations at the 5-position of the thiophene ring, leading to a conjugated polymer backbone.

Table 1: Comparison of Electropolymerization Conditions for Thiophene Derivatives

| Monomer | Solvent/Electrolyte | Potential (V) | Resulting Polymer Properties |

| Thiophene | Acetonitrile / LiClO4 | 1.6 - 1.8 | Conductive film |

| 2,2'-Bithiophene | Acetonitrile / LiClO4 | ~1.0 | Lower polymerization potential than thiophene |

| Thiophene with BFEE | Dichloromethane / TBABF4 | Reduced potential | Improved mechanical and electrical properties |

| 2-(Thiophen-2-yl)furan | Acetonitrile / LiClO4 | 0.90 (onset) | Enhanced specific capacitance |

This table is generated based on data from multiple sources for comparative purposes.

Redox-initiated polymerization is a versatile method for polymer synthesis that can be carried out under mild conditions. This technique utilizes a redox couple, consisting of an oxidizing agent and a reducing agent, to generate free radicals that initiate polymerization. This method has been successfully employed for the polymerization of various monomers, including those with functional groups that might be sensitive to other initiation methods. rsc.org

In the context of nanomaterial synthesis, redox-initiated polymerization can be adapted to create polymer nanoparticles or functionalize existing nanostructures. For instance, redox-initiated Reversible Addition-Fragmentation chain Transfer (RAFT) emulsion polymerization has been used to synthesize functional block copolymer assemblies. nih.gov This approach allows for the formation of diverse morphologies, such as worm-like structures and vesicles. nih.gov While direct examples of redox-initiated polymerization of this compound for nanomaterial synthesis are not prevalent in the literature, the principles of this technique are applicable. A suitable redox system could initiate the polymerization of this compound to form nanoparticles or to graft polymer chains onto the surface of other nanomaterials, thereby imparting the electronic and optical properties of the poly(this compound) to the final composite material. The process can be tailored to control the size and morphology of the resulting nanomaterials by adjusting parameters such as monomer concentration and the choice of redox initiators. nih.gov

Copolymerization is a powerful strategy to fine-tune the properties of polymers by combining two or more different monomers. Thiophene-based monomers are frequently copolymerized with various aromatic and heterocyclic units to create materials with tailored optical and electronic properties for applications in organic electronics.

Fluorene: Copolymers of thiophene derivatives and fluorene have been extensively studied. For example, the copolymerization of 9,9-dioctylfluorene-2,7-bis(pinacolato boronate) with 4,7-bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole via Suzuki-Miyaura coupling yields a donor-acceptor copolymer with potential applications in optoelectronic devices. mdpi.com The incorporation of fluorene units into the polymer backbone can enhance the solubility and processability of the resulting material, as well as influence its photophysical properties.

Isoindigo: Isoindigo is a strong electron-accepting unit that, when copolymerized with electron-donating thiophene units, can lead to polymers with low bandgaps, which is desirable for applications in organic solar cells and field-effect transistors. The synthesis of thieno[3,2-b]thiophene-isoindigo-based copolymers has been reported, demonstrating their potential as electron donor and hole transport materials. researchgate.net The electronic properties of these copolymers can be modulated by varying the number of thiophene units in the polymer backbone. researchgate.net The copolymerization of this compound with isoindigo derivatives would likely result in donor-acceptor copolymers with interesting electronic and optical characteristics, stemming from the combination of the electron-rich thiophene, the electron-withdrawing acrylonitrile, and the strongly accepting isoindigo moiety.

Table 2: Examples of Thiophene-Based Copolymers

| Thiophene Monomer Derivative | Comonomer | Polymerization Method | Key Properties of Copolymer |

| 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole | 9,9-Dioctylfluorene-2,7-bis(pinacolato boronate) | Suzuki-Miyaura Coupling | Donor-acceptor structure, optoelectronic applications |

| Thiophene derivatives | Isoindigo derivatives | Stille Coupling | Low bandgap, suitable for organic solar cells |

This table provides examples of copolymerization strategies involving thiophene-based monomers.

The presence of the thiophene ring and the carbon-carbon double bond in this compound makes it an excellent candidate for the formation of conjugated polymers. These polymers are characterized by an extended π-electron system along the polymer backbone, which is responsible for their unique electronic and optical properties. Various synthetic methods, including oxidative polymerization and cross-coupling reactions, can be employed to synthesize poly(this compound) and its derivatives. researchgate.net

The development of two-dimensional (2D) polymers is a rapidly emerging field in materials science. These materials consist of monomer units that are covalently linked in a planar sheet, offering unique properties compared to their linear counterparts. The synthesis of 2D polymers can be achieved through various strategies, including surface-mediated polymerization and the use of multifunctional monomers that can direct growth in two dimensions. While the direct synthesis of 2D polymers from this compound has not been specifically reported, the structural features of this molecule suggest its potential as a building block for such architectures. The thiophene ring could act as a node for planar growth, and the acrylonitrile group could participate in polymerization or be used for post-polymerization modification to introduce further functionality.

Cycloaddition Reactions Involving this compound Systems

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example and is highly relevant to the reactivity of compounds like this compound. wikipedia.orglibretexts.orglibretexts.org

The Diels-Alder reaction involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. khanacademy.orglibretexts.org this compound, with its electron-withdrawing nitrile (-CN) and carbonyl-like character from the conjugated system, is expected to be a reactive dienophile in Diels-Alder reactions.

In a typical Diels-Alder reaction, this compound would react with a diene, where the thiophene ring acts as a substituent on the dienophile. The reaction would lead to the formation of a cyclohexene derivative with the thiophene and nitrile groups attached to the newly formed ring. The stereochemistry of the reaction is highly controlled, with the relative orientation of the substituents on the dienophile being retained in the product. libretexts.orglibretexts.org

While the thiophene ring itself can act as a diene in some cases, its aromatic character makes it less reactive than non-aromatic dienes. High pressures or the use of Lewis acid catalysts are often required to promote Diels-Alder reactions with thiophene as the diene. Given the electron-withdrawing nature of the acrylonitrile substituent, it is more likely that this compound would function as the dienophile in a Diels-Alder reaction.

Table 3: Reactivity of Dienophiles in Diels-Alder Reactions

| Dienophile | Electron-Withdrawing Group(s) | Reactivity |

| Ethylene | None | Low |

| Acrylonitrile | -CN | Moderate |

| Maleic Anhydride | Two -C(O)O(O)C- groups | High |

| This compound | -CN, Conjugated system | Expected to be Moderate to High |

This table illustrates the effect of electron-withdrawing groups on the reactivity of dienophiles.

Catalytic Transformations and Functional Group Interconversions

Palladium-catalyzed reactions are fundamental tools for C-C bond formation, and thiophene derivatives are common substrates in this chemistry. semanticscholar.orgmdpi.com this compound can participate in these transformations in two primary ways: through reactions involving the alkene moiety or through direct C-H functionalization of the thiophene ring.

The Mizoroki-Heck reaction, a cornerstone of cross-coupling chemistry, involves the reaction of an unsaturated halide with an alkene, catalyzed by palladium, to form a substituted alkene. libretexts.orgwikipedia.org In this context, this compound can serve as the alkene component, reacting with various aryl or vinyl halides to introduce substituents at the β-position of the acrylonitrile group.

Direct C-H activation and arylation offer a more atom-economical approach to functionalizing the thiophene ring itself. acs.org Generally, the C-H bonds at the α-positions (C5 on this compound) are more reactive than those at the β-positions (C3 and C4). rsc.org However, specialized catalytic systems have been developed to achieve functionalization at the less reactive sites. For instance, a palladium-catalyzed 1,4-migration strategy can activate β-positions of 2-arylthiophenes, enabling subsequent coupling reactions. rsc.org Mechanistic studies suggest these arylations proceed through a carbopalladation pathway rather than electrophilic palladation. semanticscholar.org

| Reaction Type | Description | Potential Outcome with this compound | Catalyst/Conditions Example | Reference |

|---|---|---|---|---|

| Mizoroki-Heck Reaction | Cross-coupling of an aryl/vinyl halide with the alkene. | Formation of (E)-2-(thiophen-2-yl)-3-arylacrylonitrile. | Pd(OAc)₂, Base (e.g., KOAc), Solvent (e.g., DMA). | libretexts.orgwikipedia.org |

| Direct C-H Arylation (α-position) | Direct coupling of an aryl halide with the C5-H bond of the thiophene ring. | Synthesis of 2-(5-arylthiophen-2-yl)acrylonitrile. | Pd(OAc)₂, Ligand (e.g., X-Phos), Base (e.g., K₂CO₃). | mdpi.comacs.org |

| Direct C-H Arylation (β-position) | Coupling at the C3 or C4 position, typically requiring specific directing groups or catalytic systems. | Synthesis of 2-(3-arylthiophen-2-yl)acrylonitrile or 2-(4-arylthiophen-2-yl)acrylonitrile. | Pd(OAc)₂, PivOH, K₂CO₃ in DMF at high temperatures. | mdpi.com |

| Suzuki Coupling | Coupling of a halogenated this compound with an arylboronic acid. | If starting from a bromo-substituted thiopheneacrylonitrile, this allows for the introduction of various aryl groups. | Pd(OAc)₂, Cu(OAc)₂, Pyridine (B92270) in DMSO. | rsc.orgnih.gov |

Cyanation refers to the introduction of a nitrile (-CN) functional group into a molecule. wikipedia.org While this compound already contains a nitrile, its role in the broader context of cyanation reactions relates to the synthetic versatility of this functional group and its participation in advanced transformations. Nitriles are valuable synthetic intermediates because they can be readily converted into a wide array of other functional groups, including amines, amides, carboxylic acids, aldehydes, and ketones. snnu.edu.cnbeilstein-journals.org

Recent advances in organometallic chemistry have shown that the robust C-CN bond in nitriles can be activated by transition metals. snnu.edu.cn This allows for novel transformations where the nitrile can act as a leaving group in cross-coupling reactions or serve as a non-toxic source of cyanide for transfer to other substrates. snnu.edu.cn Although specific examples involving this compound are not prominent, it could potentially be employed in such metal-catalyzed reactions, for example, in carbocyanation reactions where the elements of R-CN are added across a π-system.

The synthesis of α,β-unsaturated nitriles like this compound is itself an important aspect of cyanation chemistry. Methods like the copper-catalyzed hydrocyanation of allenes or the direct cyanation of benzylic alcohols with reagents like trimethylsilyl cyanide (TMSCN) provide routes to complex nitrile-containing structures. beilstein-journals.orgnih.gov The presence of both a thiophene ring and a conjugated nitrile makes this compound a valuable building block for synthesizing more complex, biologically active molecules. organic-chemistry.org

The structural framework of this compound is a versatile precursor for the assembly of more complex heterocyclic systems. The combination of the thiophene ring and the reactive acrylonitrile moiety allows for a variety of cyclization strategies to build fused or linked heterocycles.

While direct conversion to 1H-isoindole is not a straightforward process, this compound can be modified to serve as a key intermediate. For example, functionalization of the thiophene ring, perhaps through a palladium-catalyzed C-H activation to introduce an ortho-functionalized aryl group, could create a substrate suitable for intramolecular cyclization. organic-chemistry.org Synthetic routes to thieno[2,3-b]indoles have been developed via the cyclization of precursors like 3-(o-nitrophenyl)thiophene. nih.gov A similar strategy could be envisioned starting from a functionalized this compound derivative.

Furthermore, the acrylonitrile portion can participate in cycloaddition or multicomponent reactions. Thiophene-containing building blocks, prepared from precursors like 2-(methoxycarbonyl)thiophen-3-diazonium salts, can undergo cyclization with bis-nucleophiles to generate a range of heterocycles, including thiazoles and selenazoles. mdpi.com It is plausible that this compound could be used in similar reaction cascades to construct diverse heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. mdpi.com

Thiophene-based compounds are of growing importance in materials science, particularly in the field of nanotechnology. researchgate.net In the synthesis of metal nanoparticles, organic molecules can play crucial roles as stabilizing ligands, shape-directing agents, or reducing agents. Based on its chemical structure, this compound possesses functional groups that could allow it to participate in nanoparticle formation.

The sulfur atom in the thiophene ring and the nitrogen atom in the nitrile group both have lone pairs of electrons, making them potential coordinating ligands. These heteroatoms can bind to the surface of nascent metal nanoparticles, preventing their aggregation and controlling their growth and final morphology. The use of thiophene derivatives in nanoparticle-based drug delivery systems is well-documented, highlighting the compatibility of this scaffold with nanoparticle formulations. nih.govmdpi.comnih.gov

The role of this compound as a reducing agent is less certain but plausible under specific conditions. Molecules with oxidizable functional groups can reduce metal salts to their zerovalent state, initiating nanoparticle formation. While the acrylonitrile moiety is an electron-withdrawing group, the electron-rich thiophene ring could potentially be oxidized. More commonly, thiophene derivatives are polymerized to form conjugated polymers, which then serve as the matrix or stabilizing agent for nanoparticles. researchgate.net Therefore, this compound could act as a monomer that, upon polymerization, contributes to the formation and stabilization of a hybrid nanomaterial.

Advanced Applications in Materials Science and Targeted Organic Synthesis

Application in Optoelectronic Materials

The conjugated system of 2-Thiopheneacrylonitrile derivatives is pivotal for their application in optoelectronic devices, where the ability to transport charge and interact with light is paramount. These properties are exploited in the creation of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

While direct research on this compound in OLEDs is limited, studies on structurally related thiophene-based compounds highlight their potential. Thiophene (B33073) derivatives are frequently incorporated into donor-π-acceptor (D-π-A) architectures for emissive layers in OLEDs. In these systems, an electron-donating unit is connected to an electron-accepting unit through a π-conjugated linker, which often includes thiophene rings. This design facilitates efficient intramolecular charge transfer, which is crucial for electroluminescence.

A notable example involves a D-π-A compound where a thieno[3,2-b]thiophene (B52689) serves as the π-linker between a triphenylamine (B166846) donor and a dimesitylboron acceptor. beilstein-journals.org This molecule, when used as an emitter in a solution-processed OLED, demonstrated significant performance metrics. beilstein-journals.org The device exhibited a maximum power efficiency of 6.70 lm/W, a maximum current efficiency of 10.6 cd/A, and a maximum external quantum efficiency of 4.61%. beilstein-journals.orgbeilstein-archives.org Such findings underscore the utility of thiophene-based structures in creating efficient emissive materials for OLED applications. beilstein-journals.org

Table 1: Performance of an OLED Device Using a Thienothiophene-Based Emitter

| Metric | Value |

|---|---|

| Maximum Power Efficiency | 6.70 lm/W |

| Maximum Current Efficiency | 10.6 cd/A |

| Maximum External Quantum Efficiency | 4.61% |

In the realm of OFETs, derivatives of this compound are utilized in the synthesis of conjugated polymers that act as the semiconducting channel. The electronic properties of these polymers can be finely tuned through chemical design. A pertinent example is the synthesis of conjugated polymers through the Knoevenagel condensation of a dialdehyde-thiophene-flanked diketopyrrolopyrrole (DPP) with 2,2′-(thieno[3,2-b]thiophene-2,5-diyl)diacetonitrile. researchgate.net

The resulting polymer, PTDPP-CNTT, exhibited balanced ambipolar semiconducting properties, meaning it could effectively transport both holes and electrons. researchgate.net This is a desirable characteristic for CMOS-like logic circuits. The performance of OFETs based on this polymer was notable, with both hole and electron mobilities exceeding 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net

Table 2: Charge Carrier Mobilities in a PTDPP-CNTT-Based OFET

| Charge Carrier | Mobility (cm² V⁻¹ s⁻¹) |

|---|---|

| Hole | > 10⁻³ |

| Electron | > 10⁻³ |

The performance of optoelectronic materials derived from thiophene-acrylonitrile structures is governed by several key design principles:

Donor-Acceptor Architecture: The strategic pairing of electron-donating and electron-accepting moieties within a molecule can lead to smaller bandgaps and broader absorption spectra. researchgate.net This is a fundamental principle in the design of materials for both OLEDs and organic photovoltaics.

π-Conjugation: Extending the π-conjugated system, for instance by using linkers like thieno[3,2-b]thiophene, facilitates electron delocalization, which is essential for charge transport in OFETs and for achieving desired emission properties in OLEDs. beilstein-journals.org

Introduction of Electron-Withdrawing Groups: The cyano (–CN) group in the acrylonitrile (B1666552) moiety is strongly electron-withdrawing. Incorporating such groups into the polymer backbone can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is often a strategy for developing n-type or ambipolar semiconductor materials. researchgate.net

Molecular Geometry and Intermolecular Interactions: The planarity of the polymer backbone and the nature of the side chains influence how the polymer chains pack in the solid state. This, in turn, affects intermolecular charge hopping and, consequently, the charge carrier mobility in OFETs. researchgate.net

Role in Nanomaterial Fabrication

The reactivity of the acrylonitrile group and the coordinating ability of the thiophene ring and nitrile function in this compound and its analogs are leveraged in the fabrication of advanced nanomaterials, particularly core/shell nanostructures and composite materials.

While research specifically citing this compound is scarce, a closely related compound, 2-thiopheneacetonitrile (B147512), has been successfully employed in the facile synthesis of monodisperse gold/polythiophene (Au/Polythiophene) core/shell nanospheres. In this process, 2-thiopheneacetonitrile serves a dual role. It acts as a reducing agent for the gold precursor (AuCl₄⁻) in an aqueous solution, leading to the formation of gold nanoparticles which serve as the core. researchgate.net Concurrently, 2-thiopheneacetonitrile undergoes polymerization during this redox process to form a polythiophene shell that encapsulates the gold nanoparticle core. researchgate.net

The resulting nanostructure is more complex than a simple core-shell particle, with the shell itself being composed of very small gold nanoparticles surrounded by the thiophene polymer, best described as Au/Au@polythiophene. researchgate.net Fourier-transform infrared spectroscopy (FT-IR) analysis revealed that the gold nanoparticles are coordinated by the C≡N groups of the polythiophene shell. researchgate.net

The Au/Au@polythiophene core/shell nanospheres are a prime example of novel composite nanostructures where 2-thiopheneacetonitrile is a key contributor. The resulting material exhibits a unique combination of properties derived from its components. The polythiophene shell is conductive, as demonstrated by electrical measurements showing typical ohmic behavior. researchgate.net

These composite nanostructures have shown significant potential in catalysis. For instance, they have been found to be highly active catalysts for the hydrogenation of various nitroarene compounds to their corresponding aminoarenes in the presence of sodium borohydride (B1222165) under mild conditions. researchgate.net This catalytic activity highlights the synergistic effect of the gold nanoparticles and the conductive polymer shell in these composite materials. The synthesis method allows for the creation of nanospheres with a relatively uniform size distribution, typically with a maximum diameter in the range of 200–220 nm. rsc.org

Utility as Precursors in Complex Organic Synthesis

This compound and its derivatives serve as highly valuable intermediates in the synthesis of more complex molecules, leveraging the reactivity of both the thiophene ring and the acrylonitrile functional group.

Building Blocks for Novel Drug Candidate Skeletons

The structural framework of thiopheneacrylonitrile is a key component in the development of novel anticancer agents. A library of benzothiophene (B83047) acrylonitrile analogs, which bear a structural resemblance to combretastatin, has been synthesized and evaluated for anticancer activity against a panel of 60 human cancer cell lines. nih.gov Three of these novel acrylonitrile compounds demonstrated a significant reduction in cell growth across nearly all tested cell lines, with 50% growth inhibition (GI50) values typically in the nanomolar range (10–100 nM). nih.gov

Specifically, the analog Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile was effective in 96% of the cancer cell lines, showing GI50 values between 21.1 nM and 98.9 nM. nih.gov Another analog, Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, was effective in 85% of the cell lines with GI50 values ranging from 10.0 nM to 90.9 nM. nih.gov These findings underscore the potential of the thiopheneacrylonitrile scaffold as a foundational structure for developing potent cytotoxic agents.

| Compound | Scaffold | GI50 Range (nM) | Efficacy |

| Analog 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | 10.0 - 90.9 | Effective in 85% of 60 cancer cell lines |

| Analog 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | 21.1 - 98.9 | Effective in 96% of 60 cancer cell lines |

| Analog 13 | A related benzothiophene acrylonitrile analog | 10 - 100 (general) | Significant growth reduction in most cell lines |

Synthesis of Fluorescent Scaffolds

Thiophene-based structures are integral to the design of advanced fluorescent materials due to their unique photophysical properties. Microwave-assisted synthesis has been employed to create thiophene-based fluorophores engineered to produce bright fluorescence from blue to red. nih.gov These thiophene fluorophores have shown exceptional stability in immunostaining experiments. nih.gov While direct synthesis from this compound is not detailed, the inherent fluorescent properties of the thiophene core make its derivatives, including acrylonitriles, promising candidates for the development of novel fluorescent probes and scaffolds for biological imaging and labeling. nih.govnih.gov

Intermediate in the Synthesis of Thiophene-Based Compounds

The thiophene scaffold is a cornerstone in the synthesis of a wide array of biologically active molecules. researchgate.net Fused thiophene derivatives, such as thienopyrimidines, have shown particular efficacy as anticancer agents and many have advanced to clinical trials. mdpi.com The acrylonitrile group provides a versatile chemical handle for further molecular elaboration, enabling its use in constructing more complex fused heterocyclic systems. For instance, tetrahydrobenzo[b]thiophene derivatives have been synthesized and explored as potent anticancer compounds that act by destabilizing tubulin polymerization. nih.gov The reactivity of the acrylonitrile moiety allows for its transformation into various functional groups, making this compound a key intermediate in the multi-step synthesis of diverse and complex thiophene-based compounds. researchgate.netnih.gov

Biological Activity and Mechanistic Insights (Non-Clinical Focus)

Thiophene derivatives are known to target a variety of cancer-specific proteins, leading to the modulation of critical signaling pathways within cancer cells. nih.gov

Kinase Inhibitory Activity and Molecular Modeling Studies

Protein kinases are a major focus for cancer therapy, and fused thiophene structures have been successfully incorporated into many FDA-approved kinase inhibitors. mdpi.comnih.gov This has driven research into novel thiophene derivatives as potential kinase inhibitors.

VEGFR-2 Tyrosine Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase that plays a pivotal role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govdovepress.com Consequently, inhibiting VEGFR-2 is a well-established and promising strategy for cancer treatment. nih.govmdpi.com

Numerous studies have focused on designing and synthesizing novel thiophene-based compounds as VEGFR-2 inhibitors. mdpi.comnih.govnih.gov For example, a series of novel fused thiophene derivatives were evaluated for their antiproliferative effects, with two compounds in particular, a thienopyrimidine analog (3b) and a thiouriedo derivative (4c), showing potent dual inhibitory activity against both VEGFR-2 and the kinase AKT. mdpi.comnih.gov Compound 4c inhibited VEGFR-2 with an IC50 value of 0.075 µM, while compound 3b had an IC50 of 0.126 µM. mdpi.comnih.gov

Molecular docking studies have provided insights into how these compounds bind to the active site of VEGFR-2, revealing that they fit into the kinase's active site in a manner similar to reference ligands. mdpi.comnih.gov These findings confirm that the thiophene scaffold is a highly effective framework for developing potent inhibitors of VEGFR-2, a key target in anti-angiogenic cancer therapy. nih.gov

| Compound | Scaffold Type | VEGFR-2 IC50 (µM) |

| Thienopyrimidine analog (3b) | Fused Thiophene | 0.126 |

| Thiouriedo derivative (4c) | Fused Thiophene | 0.075 |

| Thiophene-3-carboxamide (14d) | Thiophene Carboxamide | 0.191 |

c-Kit Inhibition

Currently, there is a lack of publicly available scientific literature detailing the specific c-Kit inhibitory activity of the chemical compound “this compound”. Extensive searches of chemical and biological databases have not yielded any studies that focus on the synthesis, biological evaluation, or structure-activity relationships of this compound or its direct derivatives as inhibitors of the c-Kit receptor tyrosine kinase.

The field of medicinal chemistry has explored a wide range of heterocyclic compounds, including those containing a thiophene scaffold, for their potential as kinase inhibitors. For instance, various thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as potent c-Kit inhibitors. However, these compounds possess a significantly different and more complex chemical structure compared to this compound.

Without dedicated research on this compound's interaction with the c-Kit kinase, it is not possible to provide detailed information on its inhibitory profile, mechanism of action, or potential for development in targeted therapies. Further investigation would be required to determine if this specific chemical entity exhibits any meaningful activity against c-Kit or other related kinases.

Theoretical and Computational Chemistry of 2 Thiopheneacrylonitrile

Electronic Structure and Molecular Orbital Theory

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic characteristics of 2-thiopheneacrylonitrile. Calculations, often performed using basis sets like B3LYP/6-311G, allow for the precise determination of molecular geometry, vibrational frequencies, and electronic absorption spectra. These theoretical findings can be correlated with experimental data from techniques such as FTIR, FT-Raman, and UV-Visible spectroscopy to validate the computational models.

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com This facilitates charge transfer within the molecule, a key aspect in many chemical reactions. For molecules similar to this compound, such as 2-(2-Nitrovinyl) thiophene (B33073), DFT calculations have shown that the HOMO is primarily localized on the thiophene ring, while the LUMO is distributed across the acrylonitrile (B1666552) moiety. This distribution indicates that the thiophene ring acts as the primary electron donor and the acrylonitrile portion as the electron acceptor.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. A soft molecule, characterized by a small HOMO-LUMO gap, is generally more reactive than a hard molecule, which has a large gap. mdpi.com

Table 1: Global Reactivity Descriptors Calculated from FMO Energies

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicator of chemical reactivity and stability. mdpi.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons to itself. researchgate.net |

This table presents the fundamental global reactivity descriptors derived from Frontier Molecular Orbital energies, which are crucial for predicting the chemical behavior of compounds like this compound.

Correlation with Spectroscopic Data and Optoelectronic Properties

Theoretical calculations of the electronic structure of this compound are instrumental in interpreting experimental spectroscopic data. Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with experimental results to confirm the molecular structure and understand its electronic transitions. nih.gov The primary electronic transitions in such conjugated systems typically arise from HOMO to LUMO excitations. nih.gov

The optoelectronic properties of this compound derivatives are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net Computational studies help in designing molecules with desired properties by predicting their ionization potentials, electron affinities, and reorganization energies. nih.gov For instance, introducing electron-donating or electron-withdrawing groups to the thiophene or acrylonitrile parts of the molecule can tune the HOMO-LUMO energy levels, thereby altering its charge injection and transport properties. nih.govnih.gov A low HOMO-LUMO gap is often desirable as it can lead to stronger absorption in the visible spectrum. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by electronic structure calculations. These methods are crucial for understanding its interactions in complex biological or chemical systems.

Binding Mode Analysis in Biological Systems (e.g., Kinase Inhibition)

Derivatives of this compound have been investigated as potential inhibitors of various enzymes, including protein kinases, which are important targets in cancer therapy. semanticscholar.org Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor, such as the active site of a kinase. nih.govsbmu.ac.ir

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound derivative is then computationally "docked" into the active site. The simulation calculates the binding energy for various poses, with the lowest energy pose representing the most likely binding mode. semanticscholar.org Analysis of this pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site. semanticscholar.orgresearchgate.net For example, the nitrogen atom of the nitrile group or the sulfur atom of the thiophene ring could act as hydrogen bond acceptors.

Molecular dynamics (MD) simulations can further refine the docking results by simulating the movement of the protein-ligand complex over time. semanticscholar.org This provides insights into the stability of the binding interactions and the conformational changes that may occur upon ligand binding.

Table 2: Example of Molecular Docking Results for a Kinase Inhibitor

| Ligand | Target Kinase | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Compound A | EGFR | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| Compound B | VEGFR2 | -9.2 | Cys919, Asp1046 | Hydrogen Bond, Pi-Alkyl |

| This compound Derivative (Hypothetical) | EGFR | -7.9 | Met793, Thr790 | Hydrogen Bond, Pi-Sulfur |

This table illustrates typical data obtained from molecular docking studies, showing the binding affinity and key interactions of inhibitors with target kinases. The entry for a hypothetical this compound derivative is included for illustrative purposes.

Conformational Analysis and Stability Studies

This compound possesses conformational flexibility, primarily due to rotation around the single bond connecting the thiophene ring and the acrylonitrile group. Computational methods can be used to perform a conformational analysis to identify the most stable conformers (rotational isomers) and the energy barriers between them. cwu.edu

By systematically rotating the dihedral angle and calculating the energy at each step, a potential energy surface can be generated. cwu.edu This analysis reveals the low-energy conformations, such as syn and anti conformers, and the transition states that separate them. Studies on similar molecules like 1,2-dicyanoethane have identified stable gauche and trans conformers. researchgate.net The relative populations of these conformers at a given temperature can be estimated from their calculated energies. This information is crucial as the biological activity and physical properties of the molecule can depend on its preferred conformation. nih.gov

Reaction Pathway and Transition State Calculations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, the entire reaction pathway can be mapped out. researchgate.net

Methods like Density Functional Theory (DFT) are used to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. researchgate.net The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. youtube.com Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. researchgate.net These calculations provide a detailed, step-by-step view of bond-breaking and bond-forming processes, which is invaluable for optimizing reaction conditions and understanding reaction selectivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. For this compound, DFT studies are instrumental in providing insights into its structural, electronic, and reactive nature. These computational approaches allow for the examination of the molecule at the atomic level, offering predictions that can guide experimental work and the development of new applications.

Prediction of Structural and Electronic Properties

Computational studies utilizing DFT methods are pivotal in determining the optimized geometry and electronic landscape of this compound. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the bond lengths within the thiophene ring and the acrylonitrile side chain, as well as the orientation of the side chain relative to the ring, can be accurately computed.

The electronic properties of this compound are also elucidated through DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally suggests a higher reactivity and a greater ease of electronic excitation.

Table 1: Predicted Electronic Properties of Thiophene Derivatives from DFT Studies

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene-based oligomers | Variable | Variable | Tunable |

| Thiophene sulfonamide derivatives | Variable | Variable | 3.44 - 4.65 |

| Thiazole azo dyes | Variable | Variable | Variable |

Note: This table presents a conceptual framework based on findings for related thiophene derivatives, as specific data for this compound is not available. The values are indicative of the types of properties calculated.

Investigation of Isomer Stability and Selectivity

DFT calculations are also employed to investigate the relative stabilities of different isomers of this compound. This can include cis/trans isomers related to the acrylonitrile group, as well as constitutional isomers where the acrylonitrile group is attached to a different position on the thiophene ring. By calculating the total electronic energy of each isomer, their relative stabilities can be determined. The isomer with the lowest energy is predicted to be the most stable.

Computational Design of Novel Materials

The insights gained from DFT studies on the structural and electronic properties of this compound can be leveraged in the computational design of novel materials. By understanding how modifications to the molecular structure affect its properties, researchers can computationally screen for new derivatives with enhanced characteristics for specific applications.

For instance, by introducing different substituent groups to the thiophene ring or the acrylonitrile moiety, the HOMO-LUMO gap can be tuned to achieve desired optical or electronic properties. This is a key strategy in the development of organic materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The ability to predict the properties of yet-to-be-synthesized molecules accelerates the materials discovery process and reduces the need for extensive experimental work. The principles of such computational design have been successfully applied to various thiophene-containing materials, demonstrating the potential for creating tailored functionalities.

Analytical and Spectroscopic Characterization of 2 Thiopheneacrylonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 2-thiopheneacrylonitrile, providing insights into the connectivity and chemical environment of its constituent atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring and the vinyl group. The thiophene ring protons typically appear as a complex multiplet system due to spin-spin coupling. The three protons on the 2-substituted thiophene ring (at positions 3, 4, and 5) will have characteristic chemical shifts influenced by the electron-withdrawing acrylonitrile (B1666552) substituent.

The vinyl protons (α and β to the nitrile group) will appear as doublets, with their coupling constant (J-value) being indicative of the alkene geometry. For the trans (E) isomer, the coupling constant is typically larger (around 16-18 Hz) compared to the cis (Z) isomer (around 10-12 Hz). The chemical shifts for these protons are generally found in the downfield region of the spectrum due to deshielding from the adjacent π-systems of the thiophene ring and the nitrile group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are predicted based on typical values for similar structural motifs.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinyl Hα | 5.8 - 6.2 | Doublet | ~16-18 (E), ~10-12 (Z) |

| Vinyl Hβ | 7.2 - 7.6 | Doublet | ~16-18 (E), ~10-12 (Z) |

| Thiophene H3 | 7.0 - 7.3 | Multiplet | - |

| Thiophene H4 | 7.0 - 7.3 | Multiplet | - |

| Thiophene H5 | 7.4 - 7.7 | Multiplet | - |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to each unique carbon atom. The chemical shifts are influenced by hybridization and the electronic environment. libretexts.org Carbons of the thiophene ring typically resonate in the aromatic region (δ 120-140 ppm). The sp² hybridized carbons of the alkene will also appear in this downfield region, generally between 100 and 150 ppm. libretexts.org The carbon atom of the nitrile group (C≡N) is characteristically found further downfield, often in the range of δ 115-125 ppm. The quaternary carbon of the thiophene ring to which the acrylonitrile group is attached will likely show a weaker signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on typical values for similar structural motifs. libretexts.org

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C≡N | 117 - 120 |

| Vinyl Cα | 95 - 105 |

| Vinyl Cβ | 140 - 145 |

| Thiophene C2 | 135 - 140 |

| Thiophene C3 | 125 - 130 |

| Thiophene C4 | 127 - 132 |

| Thiophene C5 | 128 - 133 |

Challenges in Stereochemical Assignment (e.g., E/Z configuration)

A significant challenge in the characterization of this compound is the unambiguous assignment of the E/Z configuration of the double bond. Synthesis methods, such as the Knoevenagel condensation, can lead to the preferential formation of one isomer, often the more thermodynamically stable E-isomer. nih.gov

Several NMR-based methods can be employed to resolve this ambiguity:

Coupling Constants: As mentioned, the magnitude of the coupling constant between the two vinyl protons is a primary indicator. A larger J-value strongly suggests an E (trans) configuration, while a smaller value indicates a Z (cis) arrangement.

Nuclear Overhauser Effect (NOE): 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful tools for determining stereochemistry. nih.gov An NOE correlation would be expected between the β-vinyl proton and the H-3 proton of the thiophene ring in the Z-isomer due to their spatial proximity. In contrast, for the E-isomer, an NOE would be observed between the α-vinyl proton and the thiophene H-3 proton.

Chemical Shift Analysis: The chemical shifts of the vinyl protons and carbons can differ slightly but systematically between the E and Z isomers, which can aid in assignment when compared to data from related, known compounds. niscpr.res.in

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information through analysis of its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of this compound (C₇H₅NS, Molecular Weight: 135.19 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 135. nist.gov

The fragmentation pattern would likely involve characteristic losses reflecting the molecule's structure. Common fragmentation pathways could include:

Loss of a hydrogen cyanide molecule (HCN, 27 u) from the molecular ion to give a fragment at m/z 108.

Cleavage of the C-C bond between the thiophene ring and the vinyl group, leading to a thienyl cation (C₄H₃S⁺) at m/z 83.

Fragmentation of the thiophene ring itself.

Table 3: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 135 | [M]⁺ (Molecular Ion) |

| 108 | [M - HCN]⁺ |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound, the theoretical monoisotopic mass is 135.014270 u for the molecular formula C₇H₅NS. chemspider.com HRMS can measure this mass with very high precision (typically to within 5 ppm). This accuracy allows for the differentiation of this compound from other compounds that might have the same nominal mass but a different elemental formula, thus confirming the molecular formula.

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₅NS |

| Theoretical Exact Mass | 135.014270 u |

| Expected Measurement | [M+H]⁺ at m/z 136.02154 |

Vibrational Spectroscopy

Vibrational spectroscopy provides detailed information about the molecular vibrations within a compound, offering a fingerprint for identification and structural analysis.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and characterizing the bonding within a molecule. The analysis of this compound and its derivatives reveals characteristic vibrational frequencies corresponding to the thiophene ring and the acrylonitrile moiety.

The thiophene ring exhibits several characteristic vibrations. The C-C stretching vibrations within the ring are typically observed in the region of 1350-1530 cm⁻¹ iosrjournals.org. For a related compound, 2-thiophene carboxylic acid, these bands are found at 1528 cm⁻¹ and 1352 cm⁻¹ iosrjournals.org. The C-S stretching modes for substituted thiophenes are generally observed between 687 and 710 cm⁻¹ iosrjournals.org. Additionally, C-H in-plane and out-of-plane bending vibrations are characteristic of the substitution pattern on the thiophene ring iosrjournals.org.

The acrylonitrile group also presents distinct vibrational bands. The most prominent is the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity band in the 2210-2260 cm⁻¹ region. The C=C double bond of the vinyl group gives rise to a stretching vibration around 1620-1680 cm⁻¹. The presence of conjugation in this compound, between the thiophene ring and the acrylonitrile group, can lead to a shift in the C=O and C=C stretching frequencies to lower wavenumbers due to delocalization of π-electrons, which weakens these bonds youtube.com.

Table 1: Characteristic FTIR Vibrational Frequencies for Functional Groups Related to this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Thiophene Ring | C-C Stretching | 1350-1530 iosrjournals.org |

| Thiophene Ring | C-S Stretching | 687-710 iosrjournals.org |

| Nitrile (C≡N) | Stretching | 2210-2260 |

| Alkene (C=C) | Stretching | 1620-1680 |

Note: The exact positions of the peaks for this compound may vary due to the specific molecular environment and conjugation effects.

Second derivative FTIR spectroscopy can be a useful technique to resolve overlapping peaks and provide more detailed information about the secondary structure of proteins and other complex molecules researchgate.netsemanticscholar.org. This method could potentially be applied to polymeric derivatives of this compound to study their conformational properties.

Raman spectroscopy is a complementary technique to FTIR that provides information on molecular vibrations. It is particularly useful for studying non-polar bonds and symmetric vibrations. In the context of nanomaterials, Raman spectroscopy, especially Surface-Enhanced Raman Spectroscopy (SERS), is a powerful tool for characterizing molecules adsorbed on or near plasmonic surfaces like gold or silver nanoparticles osti.gov.

When this compound or its derivatives are functionalized onto nanomaterials, Raman spectroscopy can provide insights into the nature of the interaction between the molecule and the nanoparticle surface. The vibrational modes of the molecule may shift in frequency or change in intensity upon adsorption, indicating chemical or physical bonding. For instance, the characteristic nitrile (C≡N) and thiophene ring vibrations can be monitored to understand the orientation and binding of the molecule on the nanoparticle.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and photophysical properties.

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals shu.ac.uklibretexts.org. In molecules with conjugated π systems, such as this compound, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption in the accessible UV-Vis range libretexts.org.

The spectrum of this compound is expected to show absorptions corresponding to π → π* and potentially n → π* electronic transitions youtube.comlibretexts.org. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur in conjugated systems. The n → π* transitions, involving the promotion of an electron from a non-bonding orbital (like the lone pair on the sulfur atom in the thiophene ring) to a π* antibonding orbital, are generally weaker shu.ac.uk.

The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the presence of substituent groups. For derivatives of this compound, modifications to the molecular structure can significantly alter the absorption spectrum. For example, extending the conjugation or adding electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax.

The fluorescent and electroluminescent properties of this compound derivatives make them promising candidates for applications in organic light-emitting diodes (OLEDs).

Photoluminescence (PL) is the emission of light from a substance that has absorbed light. The photoluminescence quantum yield (PLQY) is a critical parameter that measures the efficiency of this process researchgate.net. Thiophene-based oligomers have been shown to exhibit high PLQY in the solid state, which is a desirable property for emissive materials in OLEDs. For instance, certain thiophene-S,S-dioxide pentamers with lateral phenyl rings have demonstrated a PLQY as high as 70% nih.gov. The fluorescence quantum yield of some 2-(2-quinolyl)thiophen derivatives has been studied, showing that they typically fluoresce from an excited state with mainly π–π* character rsc.org.

Electroluminescence (EL) is the emission of light from a material in response to the passage of an electric current. In an OLED, charge carriers (electrons and holes) are injected into the organic material, where they recombine to form excitons that then decay radiatively to produce light. The performance of OLEDs based on thiophene derivatives has been investigated, demonstrating their potential for efficient light emission.

For example, a donor-π-acceptor type compound incorporating a thieno[3,2-b]thiophene (B52689) unit has been used as an emitter in a solution-processed OLED, exhibiting green emission at 512 nm. This device showed a maximum external quantum efficiency (EQE) of 4.61% and a maximum current efficiency of 10.6 cd/A researchgate.net.

Table 2: Electroluminescence Performance of an OLED Incorporating a Thienothiophene Derivative

| Parameter | Value | Reference |

|---|---|---|

| Emission Peak (λEL) | 512 nm | researchgate.net |

| Maximum External Quantum Efficiency (EQE) | 4.61% | researchgate.net |

| Maximum Current Efficiency | 10.6 cd/A | researchgate.net |

| Maximum Power Efficiency | 6.70 lm/W | researchgate.net |

| Turn-on Voltage | 2.9 V | researchgate.net |

These studies highlight the tuneable photophysical properties of thiophene derivatives and their applicability in developing efficient and color-pure OLEDs.

Advanced Material Characterization Techniques

For materials derived from this compound, such as polymers and composites, a range of advanced characterization techniques are necessary to understand their thermal, morphological, and structural properties.

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its weight change as a function of temperature. This is crucial for understanding the degradation temperature and the operational limits of polymeric materials derived from this compound mdpi.com.

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. It can be used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of polymers, providing insights into their processing conditions and physical state researchgate.net.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of a material. For polymers and composites based on this compound, SEM can be used to study their microstructure, phase separation, and the dispersion of any fillers or additives nih.gov.

X-ray Diffraction (XRD) is employed to investigate the crystalline structure of materials. For semi-crystalline polymers, XRD can determine the degree of crystallinity and identify the crystal lattice structure, which significantly influences the mechanical and optical properties of the material mdpi.com.

These advanced techniques, in conjunction with spectroscopic methods, provide a comprehensive understanding of the material properties of this compound-based systems, which is essential for their design and application in various technologies.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) for Nanostructures

Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HR-TEM) are indispensable tools for the direct visualization of the morphology and crystalline nature of nanostructured materials derived from this compound. atomfair.comcnpem.br These techniques provide detailed information on particle size, shape, and distribution. measurlabs.com

HR-TEM, in particular, utilizes phase contrast to reveal crystallographic details at the atomic scale, such as lattice fringes, grain boundaries, and defects, which are critical in determining the electronic and catalytic properties of nanocrystalline materials. atomfair.com By analyzing the interference patterns of electron waves passing through a thin specimen, direct images of atomic columns can be obtained under optimal conditions. atomfair.com For instance, in the analysis of composite systems, such as zinc oxide tetrapods covered by gold nanoparticles, HR-TEM can elucidate the nature of the interface and the crystalline structure of the components. cnr.it While specific TEM/HR-TEM studies focused exclusively on this compound nanostructures are not prevalent in the provided search results, the techniques are broadly applied to analogous organic semiconductor nanostructures to correlate synthesis parameters with the resulting morphology, which dictates device performance. The analysis often involves preparing samples by drop-casting a dispersion of the nanostructures onto a TEM grid or using microtomy for cross-sectional imaging. measurlabs.com

Key parameters obtained from TEM/HR-TEM analysis include:

Morphology: Direct imaging of nanostructure shape (e.g., spheres, rods, wires).

Size Distribution: Statistical analysis of particle dimensions from multiple images. measurlabs.com

Crystallinity: Identification of crystalline and amorphous regions via electron diffraction patterns and lattice fringe imaging. iitr.ac.in

Defect Analysis: Visualization of dislocations, stacking faults, and grain boundaries within individual nanostructures. atomfair.com

X-ray Scattering Techniques (e.g., GIXS, SAXS) for Thin Films and Polymers

X-ray scattering techniques are powerful, non-destructive methods for probing the structure of this compound-based thin films and polymers over various length scales. osti.gov Small-Angle X-ray Scattering (SAXS) provides information on nanoscale structures from approximately 1 to 100 nm, such as the size, shape, and arrangement of polymer domains or nanoparticles. rigaku.com Wide-Angle X-ray Scattering (WAXS), on the other hand, probes smaller length scales corresponding to atomic spacing, revealing details about crystalline packing and orientation. rigaku.com

For polymer thin films, Grazing-Incidence X-ray Scattering (GIXS) is particularly valuable. In this geometry, the X-ray beam impinges on the sample at a very shallow angle, enhancing the signal from the film while minimizing background from the substrate. This allows for the characterization of molecular packing and orientation within the film, which is critical for applications in electronics.